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Compound of Interest

Compound Name:
4-(2-Chloroethyl)-1H-pyrazole

hydrochloride

CAS No.: 103433-17-6

Cat. No.: B024929

Get Quote

Executive Summary
4-(2-Chloroethyl)-1H-pyrazole hydrochloride is a specialized heterocyclic building block

extensively utilized in the synthesis of bioactive small molecules. Its structural core—a pyrazole

ring substituted at the 4-position with a reactive chloroethyl side chain—serves as a versatile

"linker" motif in medicinal chemistry. This compound is particularly valued for its ability to

introduce the pyrazole moiety, a pharmacophore known for improving metabolic stability and

binding affinity in kinase inhibitors and GPCR ligands, while simultaneously providing an

electrophilic handle for further functionalization.

This guide provides a comprehensive technical analysis of the compound’s physicochemical

properties, validated synthetic pathways, analytical characterization, and safety protocols.
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Understanding the precise molecular weight is critical for stoichiometry in synthetic workflows.

A common source of error in laboratory settings is the confusion between the free base and the

hydrochloride salt forms.

Molecular Identity
Property Specification

IUPAC Name 4-(2-Chloroethyl)-1H-pyrazole hydrochloride

Common Name 4-(2-Chloroethyl)pyrazole HCl

CAS Number (Free Base) 438475-37-7

CAS Number (HCl Salt)
Note: Often referenced under the free base CAS

in catalogs; verify specific product CoA.

Appearance White to off-white crystalline solid

Solubility
Soluble in water, DMSO, Methanol; sparingly

soluble in DCM

Molecular Weight Calculation
The molecular weight must be calculated based on the specific form used in the reaction.

Form Chemical Formula Molecular Weight ( g/mol )

Free Base 130.58

Hydrochloride Salt 167.04

Critical Note: Commercial supplies are typically the monohydrochloride salt (MW 167.04) due

to its superior stability and crystallinity compared to the free base. Always correct reaction

stoichiometry for the salt mass.

Synthetic Pathways & Manufacturing
The synthesis of 4-(2-Chloroethyl)-1H-pyrazole hydrochloride generally proceeds via the

functionalization of the corresponding alcohol precursor. This route is preferred for its scalability
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and the high purity of the resulting alkyl chloride.

Primary Synthetic Route: Deoxychlorination
The most robust method involves the conversion of 4-(2-hydroxyethyl)-1H-pyrazole to the

chloride using thionyl chloride (

). This reaction is typically driven by the formation of the gaseous byproducts

and

, which drives the equilibrium forward.

Reaction Scheme:

Precursor: 4-(2-Hydroxyethyl)-1H-pyrazole

Reagent: Thionyl Chloride (

)

Solvent: Dichloromethane (DCM) or Chloroform (

)

Temperature: Reflux (

)

Step-by-Step Protocol:

Dissolution: Dissolve 1.0 eq of 4-(2-hydroxyethyl)-1H-pyrazole in anhydrous DCM under an

inert atmosphere (

).

Addition: Dropwise add 1.2–1.5 eq of

at

to control the exotherm.
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Reflux: Warm to room temperature and then reflux for 2–4 hours. Monitor consumption of

starting material via TLC or LC-MS.

Work-up: Evaporate the solvent and excess

under reduced pressure.

Isolation: The residue is typically the hydrochloride salt.[1] It can be recrystallized from

Ethanol/Ether to yield the pure product.

Visualization of Synthetic Logic
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Figure 1: Deoxychlorination pathway transforming the hydroxyethyl precursor to the target

chloroethyl pyrazole.

Analytical Characterization (QC)
To ensure the integrity of the building block before use in downstream synthesis, the following

analytical parameters should be verified.

Proton NMR ( -NMR)
Solvent: DMSO-
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Chemical Shift (

, ppm)
Multiplicity Integration Assignment

10.0 -- 12.0 Broad Singlet 2H
NH (Pyrazole) + HCl

proton

7.60 -- 7.80 Singlet 2H
Pyrazole C3-H and

C5-H (Symmetric)

3.80
Triplet (

Hz)
2H (Alpha to Chlorine)

2.95
Triplet (

Hz)
2H (Beta to Chlorine)

Note: In the free base, the pyrazole NH is broad and may not be visible depending on water

content. In the HCl salt, the acidic protons often exchange, creating a broad downfield signal.

Mass Spectrometry (LC-MS)
Ionization Mode: ESI Positive (+).

Expected Mass:

(for the

isotope).

Isotopic Pattern: A characteristic 3:1 ratio for M+H (131) and M+H+2 (133) confirms the

presence of a single chlorine atom.

Applications in Drug Discovery
4-(2-Chloroethyl)-1H-pyrazole hydrochloride acts as a "masked" electrophile. Under basic

conditions, the free base is generated, and the alkyl chloride becomes susceptible to

nucleophilic attack.
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Mechanism of Action: Nucleophilic Substitution
The primary utility is the alkylation of amines, thiols, or phenoxides. This reaction attaches the

ethyl-pyrazole motif to a core scaffold (e.g., a kinase hinge binder).

Key Reaction Conditions:

Base: Potassium Carbonate (

) or Cesium Carbonate (

).

Solvent: DMF or Acetonitrile (ACN).

Catalyst: Potassium Iodide (KI) is often added (0.1 eq) to generate the more reactive alkyl

iodide in situ (Finkelstein reaction), accelerating the substitution.

Application Workflow Diagram
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Figure 2: Workflow for utilizing the compound as an alkylating agent in medicinal chemistry.

Safety & Handling (SDS Summary)
Signal Word:WARNING

Hazard Class H-Code Description

Acute Toxicity H302 Harmful if swallowed.[2]

Skin Irritation H315 Causes skin irritation.[2][3]

Eye Irritation H319
Causes serious eye irritation.

[2][3]

STOT-SE H335
May cause respiratory

irritation.[2][3]

Handling Protocol:

Hygroscopic Nature: The hydrochloride salt is hygroscopic. Store in a desiccator at

.

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood to avoid

inhalation of dust.

Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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